Benzene, 1,4-bis(ethenylthio)-2,3,5,6-tetrafluoro-
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Overview
Description
Benzene, 1,4-bis(ethenylthio)-2,3,5,6-tetrafluoro- is a fluorinated aromatic compound with unique properties due to the presence of both ethenylthio and tetrafluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(ethenylthio)-2,3,5,6-tetrafluoro- typically involves the introduction of ethenylthio groups and fluorine atoms onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction where fluorine atoms are introduced using fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2). The ethenylthio groups can be introduced via a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as tetrafluorobenzene. The process would include steps like halogenation, thiolation, and subsequent purification to achieve the desired product with high purity .
Types of Reactions:
Oxidation: The ethenylthio groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethenylthio groups, yielding a simpler fluorinated benzene derivative.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include simpler fluorinated benzene derivatives.
- Substitution products depend on the nucleophile used, resulting in various substituted benzene derivatives .
Scientific Research Applications
Benzene, 1,4-bis(ethenylthio)-2,3,5,6-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which Benzene, 1,4-bis(ethenylthio)-2,3,5,6-tetrafluoro- exerts its effects is largely dependent on its interactions with other molecules. The ethenylthio groups can participate in various chemical reactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect molecular targets and pathways, making the compound useful in various applications .
Comparison with Similar Compounds
Benzene, 1,4-bis(methylthio)-: Similar structure but with methylthio groups instead of ethenylthio groups.
1,4-Bis(phenylethynyl)benzene: Contains ethynyl groups instead of ethenylthio groups.
Uniqueness: Benzene, 1,4-bis(ethenylthio)-2,3,5,6-tetrafluoro- is unique due to the combination of ethenylthio and tetrafluoro substituents, which impart distinct electronic and steric properties. This makes it particularly valuable in the synthesis of specialized materials and in research applications where specific reactivity is desired .
Properties
CAS No. |
148089-61-6 |
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Molecular Formula |
C10H6F4S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1,4-bis(ethenylsulfanyl)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C10H6F4S2/c1-3-15-9-5(11)7(13)10(16-4-2)8(14)6(9)12/h3-4H,1-2H2 |
InChI Key |
QNXBWBMLMZIWHW-UHFFFAOYSA-N |
Canonical SMILES |
C=CSC1=C(C(=C(C(=C1F)F)SC=C)F)F |
Origin of Product |
United States |
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